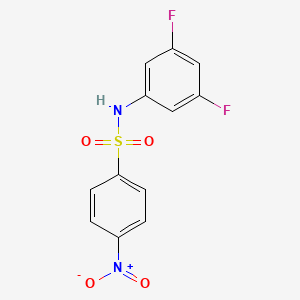

N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide

Description

N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide is a synthetic organic compound characterized by a central sulfonamide linkage connecting a 3,5-difluorophenyl group and a 4-nitrophenyl group. The unique electronic properties conferred by the difluoro and nitro substitutions on the aromatic rings make this molecule a subject of significant interest in the design of targeted therapeutic agents and chemical probes.

The sulfonamide functional group, R-S(=O)₂-NR'R'', is a cornerstone in medicinal chemistry, first gaining prominence with the discovery of sulfa drugs, the first class of synthetic antimicrobial agents. eurekaselect.com The versatility of the sulfonamide scaffold has since been demonstrated through its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. eurekaselect.com

The biological activity of sulfonamide derivatives is often attributed to their ability to mimic the transition state of enzymatic reactions or to bind to specific protein targets. The general structure of a sulfonamide allows for extensive chemical modification at the R and R' positions, enabling the fine-tuning of their physicochemical properties and biological targets. The inclusion of fluorinated and nitrated aromatic rings, as seen in this compound, is a common strategy to modulate factors such as metabolic stability, binding affinity, and cellular permeability.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for closely related analogs provide a strong indication of its potential areas of investigation. Research into fluorinated benzenesulfonamides has revealed their potential as inhibitors of amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease. nih.gov The substitution pattern of fluorine on the phenyl ring has been shown to be a critical determinant of this inhibitory activity. nih.gov

Furthermore, nitro-substituted benzenesulfonamide (B165840) derivatives have been explored for a variety of biological activities. For instance, N-(1H-indazol-6-yl)benzenesulfonamide derivatives with nitro-substitutions have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell cycle progression, highlighting their potential in oncology. nih.gov The 4-nitrobenzenesulfonamide (B188996) moiety itself is a common building block in the synthesis of various biologically active molecules.

The combination of both difluoro- and nitro-substitutions in a single molecule suggests that this compound could be a candidate for screening in a range of biological assays, particularly those where electron-withdrawing and hydrogen-bonding interactions are crucial for target engagement.

Given the chemical features of this compound, a focused scholarly inquiry would likely encompass several key objectives:

Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound in high yield and purity. Comprehensive characterization of the compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and stereochemistry.

Biological Screening and Target Identification: Systematic screening of the compound against a diverse panel of biological targets, including enzymes, receptors, and protein-protein interactions implicated in various diseases. A particular focus could be on kinases, carbonic anhydrases, and amyloidogenic proteins, given the activities of related sulfonamides.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogs of this compound to elucidate the structure-activity relationships. This would involve systematic modification of the substitution patterns on both aromatic rings to understand the key molecular determinants of biological activity and selectivity. nih.gov

Mechanism of Action Studies: In-depth investigation into the molecular mechanism of action for any confirmed biological activity. This would involve a combination of biochemical, biophysical, and cell-based assays to identify the direct molecular target and elucidate the downstream signaling pathways affected by the compound.

The following table provides a summary of the biological activities observed for structurally related sulfonamide derivatives, which could inform the direction of future research on this compound.

| Compound Class | Biological Activity | Reference |

| Fluorinated Benzenesulfonamides | Inhibition of Amyloid-β Aggregation | nih.gov |

| Heterocyclic Substituted Benzenesulfonamides | Carbonic Anhydrase IX Inhibition | nih.gov |

| N-(1H-indazol-6-yl)benzenesulfonamide Derivatives | PLK4 Inhibition | nih.gov |

| General Sulfonamide Derivatives | Antimicrobial and Antioxidant Activities |

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O4S/c13-8-5-9(14)7-10(6-8)15-21(19,20)12-3-1-11(2-4-12)16(17)18/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPROZFEICUQDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Derivatization of N 3,5 Difluorophenyl 4 Nitrobenzenesulfonamide

Established Synthetic Pathways for the Preparation of N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide

The primary and most well-established method for the synthesis of this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with 3,5-difluoroaniline (B1215098). This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond.

Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include pyridine, triethylamine, or an aqueous solution of sodium carbonate. The choice of solvent can vary, with dichloromethane, chloroform, or diethyl ether being frequently employed. The reaction is generally performed at room temperature, although gentle heating may be used to increase the reaction rate.

An analogous procedure for the synthesis of a similar compound, N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, involves stirring 4-nitrobenzenesulfonyl chloride and p-anisidine (B42471) in an aqueous solution of sodium carbonate for an extended period. mdpi.com This method highlights the utility of a simple and readily available base in an aqueous medium. After the reaction is complete, the product, this compound, which is typically a solid, can be isolated by filtration, followed by washing with water to remove any remaining salts and unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Table 1: Typical Reaction Parameters for the Synthesis of N-aryl-4-nitrobenzenesulfonamides

| Parameter | Description | Reference |

| Electrophile | 4-Nitrobenzenesulfonyl chloride | mdpi.com |

| Nucleophile | Substituted Aniline (B41778) (e.g., 3,5-difluoroaniline) | mdpi.com |

| Base | Pyridine, Triethylamine, Sodium Carbonate | mdpi.com |

| Solvent | Dichloromethane, Chloroform, Water | mdpi.com |

| Temperature | Room Temperature | mdpi.com |

| Work-up | Filtration and washing with water | mdpi.com |

| Purification | Recrystallization | mdpi.com |

Development of Novel Synthetic Approaches and Principles of Green Chemistry in this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods in chemistry. For the synthesis of sulfonamides, including this compound, several green chemistry principles can be applied. These include the use of less hazardous solvents, catalyst-free reactions, and energy-efficient processes.

One approach involves conducting the synthesis in water, which is a benign and environmentally safe solvent. The reaction of 4-nitrobenzenesulfonyl chloride with anilines can be performed in an aqueous medium, often with the aid of a base like sodium carbonate, which minimizes the use of volatile organic compounds (VOCs). mdpi.com

Another green approach is the use of microwave irradiation to accelerate the reaction. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, leading to energy savings and often cleaner reactions with higher yields.

Furthermore, catalyst-free synthetic methods are being explored. While the traditional synthesis is often base-promoted rather than truly catalytic, research into novel pathways that avoid the use of any additives is ongoing. The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, also aligns with the principles of green chemistry by reducing waste and improving efficiency.

Strategies for Chemical Derivatization and Analogue Generation of this compound

The chemical derivatization of this compound allows for the systematic exploration of its structure-activity relationships. Modifications can be made to both the benzenesulfonamide (B165840) core and the difluorophenyl moiety, and heterocyclic rings can be incorporated to create hybrid structures.

The 4-nitro group on the benzenesulfonamide ring is a key site for chemical modification. The nitro group is a strong electron-withdrawing group and can be reduced to an amino group. This amino functionality can then be further modified through various reactions, such as acylation, alkylation, or diazotization followed by substitution.

For instance, the reduction of the nitro group can be achieved using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting 4-aminobenzenesulfonamide derivative can then be reacted with a variety of electrophiles to introduce new functional groups.

Another point of modification on the benzenesulfonamide core is the aromatic ring itself. Electrophilic aromatic substitution reactions could potentially be used to introduce additional substituents, although the strong deactivating effect of the sulfonyl and nitro groups would make such reactions challenging.

The 3,5-difluorophenyl ring offers several possibilities for derivatization. The fluorine atoms themselves are generally unreactive towards substitution. However, the aromatic protons are susceptible to electrophilic substitution, although the electron-withdrawing nature of the sulfonamide group and the fluorine atoms would direct incoming electrophiles to the positions ortho and para to the amino group, which are already occupied.

A more viable strategy would be to start with differently substituted anilines in the initial synthesis. By using anilines with different substitution patterns on the phenyl ring, a wide range of analogues with varied electronic and steric properties can be generated. For example, using anilines with electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., trifluoromethyl, cyano) would allow for a systematic study of their effects.

The incorporation of heterocyclic rings into the structure of this compound can lead to novel compounds with potentially enhanced biological activities. This can be achieved in several ways.

One approach is to replace one of the phenyl rings with a heterocyclic ring. For example, using a heteroaromatic amine, such as an aminopyridine or an aminopyrimidine, in the initial synthesis would result in a compound with a heterocyclic moiety directly attached to the sulfonamide nitrogen.

Alternatively, a heterocyclic ring can be appended to either the benzenesulfonamide or the difluorophenyl ring. For instance, if the nitro group on the benzenesulfonamide ring is reduced to an amine, this amine can be used as a handle to construct a heterocyclic ring through condensation reactions. Similarly, if a suitable functional group is present on the difluorophenyl ring, it can be used to attach a heterocyclic system.

Mechanistic Elucidation of Synthetic Reactions and Control of Stereoselectivity in this compound Formation

The formation of this compound from 4-nitrobenzenesulfonyl chloride and 3,5-difluoroaniline follows a well-understood nucleophilic substitution mechanism. The reaction is initiated by the attack of the nucleophilic nitrogen atom of the aniline on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, with the chloride ion acting as a leaving group, to form the sulfonamide product and hydrochloric acid. The presence of a base is crucial to neutralize the acid, which would otherwise protonate the starting amine and render it non-nucleophilic.

The reaction to form this compound does not create any new chiral centers. Therefore, stereoselectivity is not a concern in this specific synthesis. However, if either the aniline or the sulfonyl chloride were to contain a chiral center, the reaction could potentially lead to the formation of diastereomers. In such cases, the control of stereoselectivity would depend on the nature of the chiral auxiliary and the reaction conditions. For the synthesis of the title compound, this is not a relevant consideration.

Investigation of Molecular Mechanisms and Biological Target Interactions for N 3,5 Difluorophenyl 4 Nitrobenzenesulfonamide

Identification and Rigorous Validation of Molecular Targets Interacting with N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide

The initial step in understanding the biological activity of a compound is to identify its direct molecular targets. This process involves a combination of computational predictions and empirical testing to pinpoint proteins, enzymes, or receptors with which the compound interacts.

In Vitro Enzyme Kinetic Studies and Inhibition Profiles of this compound

To determine if this compound acts as an enzyme inhibitor, a series of in vitro kinetic studies would be required. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound. By analyzing how the compound affects the enzyme's kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), the nature of the inhibition can be determined (e.g., competitive, non-competitive, or uncompetitive).

A typical investigation would involve screening the compound against a panel of physiologically relevant enzymes. Should inhibitory activity be detected, further detailed kinetic studies would be performed on the specific enzyme target. The results of such studies are often presented in a table format, as shown hypothetically below.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | IC₅₀ (µM) | Ki (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Kinase X | Data not available | Data not available | Data not available |

| Protease Y | Data not available | Data not available | Data not available |

IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Ki is the inhibition constant, a measure of the inhibitor's binding affinity.

Receptor Binding Assays and Detailed Ligand-Target Interaction Analysis for this compound

If the compound is hypothesized to interact with a receptor, receptor binding assays are essential for validation. nih.gov These assays measure the affinity and specificity with which the compound binds to its target receptor. Radioligand binding assays are a common method, where a radioactively labeled ligand known to bind the receptor is displaced by the test compound. The results determine the binding affinity (Ki) of the compound for the receptor.

Further analysis would involve techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to provide more detailed information on the binding kinetics and thermodynamics of the ligand-receptor interaction.

Table 2: Hypothetical Receptor Binding Affinity for this compound

| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |

|---|---|---|

| Nuclear Receptor A | Data not available | Radioligand Binding |

Elucidation of Cellular Pathway Modulation by this compound in In Vitro Systems

Once a molecular target is identified, the next step is to understand how the interaction between the compound and its target affects cellular function. This involves studying the impact on intracellular signaling cascades and broader changes in protein and gene expression.

Impact of this compound on Specific Intracellular Signaling Cascades

Many cellular processes are controlled by complex signaling pathways. nih.gov A compound that inhibits a key enzyme or binds to a critical receptor can have downstream effects on these pathways. To investigate this, researchers would treat cultured cells with this compound and measure the activity of key proteins within a targeted signaling cascade. Techniques like Western blotting can be used to measure changes in protein phosphorylation, which is a common mechanism of signal transduction.

For example, if the compound were to inhibit a kinase in the MAPK pathway, a decrease in the phosphorylation of downstream proteins like ERK would be expected.

Proteomic and Gene Expression Profiling in Cellular Models Treated with this compound

To gain a more global understanding of the cellular response to the compound, proteomic and gene expression profiling studies are conducted. harvard.edunih.gov Gene expression profiling, often performed using microarray or RNA-sequencing technologies, reveals which genes are up- or down-regulated in response to treatment. nih.govdovepress.com Proteomics, on the other hand, identifies changes in the levels of thousands of proteins simultaneously.

These unbiased, large-scale analyses can uncover unexpected pathways affected by the compound and provide a comprehensive view of its cellular impact.

Table 3: Hypothetical Gene Expression Changes in Response to this compound

| Gene | Fold Change | p-value | Biological Process |

|---|---|---|---|

| Gene A | Data not available | Data not available | Apoptosis |

| Gene B | Data not available | Data not available | Cell Cycle |

Mechanistic Insights into the Biological Activity of this compound at the Molecular Level

The culmination of the above studies provides a detailed picture of the compound's mechanism of action. By integrating the data from enzyme and receptor studies with the findings from cellular pathway and expression profiling, a cohesive model of how this compound exerts its biological effects can be constructed.

For instance, benzenesulfonamide (B165840) derivatives have been investigated for a variety of biological activities, including as inhibitors of enzymes and modulators of receptors. nih.govevitachem.comnih.gov The specific substitutions on the phenyl and benzenesulfonamide rings play a crucial role in determining the molecular target and the nature of the interaction. The difluoro substitution on the phenyl ring and the nitro group on the benzenesulfonamide moiety of the compound would be key determinants of its specific biological activity. mdpi.com The sulfonamide group itself is a critical pharmacophore known to participate in hydrogen bonding with biological targets. mdpi.com

A comprehensive understanding of these structure-activity relationships is essential for the further development and optimization of such compounds for potential therapeutic applications.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of N 3,5 Difluorophenyl 4 Nitrobenzenesulfonamide Analogues

Delineation of Key Pharmacophoric Features within the N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide Chemical Scaffold

The chemical scaffold of this compound serves as a foundational structure for designing biologically active molecules. The key pharmacophoric features, which are the essential spatial and electronic characteristics necessary for molecular interactions with a biological target, can be delineated by dissecting the molecule into its constituent parts: the 4-nitrophenyl group, the sulfonamide linker, and the 3,5-difluorophenyl ring.

The benzenesulfonamide (B165840) core is a common pharmacophore in a multitude of biologically active compounds. researchgate.netnih.gov The sulfonamide group (-SO₂NH-) is a critical feature, acting as a hydrogen bond donor (the NH group) and acceptor (the sulfonyl oxygens). This allows it to form strong and directional interactions with amino acid residues in a protein's active site. researchgate.net

The aromatic rings provide a hydrophobic scaffold that can engage in van der Waals and π-π stacking interactions with aromatic residues of a target protein. nih.gov Specifically, the 4-nitrophenyl ring, with its electron-withdrawing nitro group, influences the electronic properties of the entire molecule. The nitro group itself can act as a hydrogen bond acceptor. The 3,5-difluorophenyl ring also contributes to the hydrophobic character. The fluorine atoms are significant as they can alter the molecule's lipophilicity, metabolic stability, and binding affinity by forming hydrogen bonds or other electrostatic interactions. nih.gov

A general pharmacophore model for benzenesulfonamide derivatives often includes features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic aromatic regions. chemijournal.comresearchgate.net For this compound, a hypothetical pharmacophore model would consist of:

Two hydrophobic aromatic features corresponding to the two phenyl rings.

A hydrogen bond donor feature from the sulfonamide N-H group.

Two hydrogen bond acceptor features from the sulfonyl oxygen atoms.

An additional hydrogen bond acceptor feature from the nitro group.

Hydrogen bond acceptor features from the fluorine atoms.

These features collectively define the molecule's potential to bind to a specific biological target, and modifications to any of these points can significantly alter its biological activity.

Systematic Analysis of Substituent Effects on the Molecular Interaction Profiles and Biological Activities of this compound Analogues

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. A systematic analysis of these effects is crucial for optimizing the molecular interaction profiles and enhancing biological activities.

The 4-Nitro Group: The nitro group at the para-position of the benzenesulfonyl moiety is a strong electron-withdrawing group. This electronic effect can influence the acidity of the sulfonamide N-H proton, potentially modulating its hydrogen bonding strength. The position of the nitro group is also structurally important; studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers have shown that changing the nitro group from the para- to meta- or ortho-position significantly alters the crystal packing and intermolecular hydrogen bonding networks, which can be extrapolated to differences in receptor binding. mdpi.com

The 3,5-Difluoro Substitution: Halogen substituents, particularly fluorine, are widely used in medicinal chemistry to enhance biological potency and improve pharmacokinetic properties. The fluorine atoms on the N-phenyl ring at the 3 and 5 positions have several effects:

Electronic Effect: Fluorine is highly electronegative, creating a dipole moment and potentially engaging in favorable electrostatic interactions with the target.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes.

Metabolic Stability: C-F bonds are very strong, and their introduction can block sites of metabolism, thereby increasing the molecule's half-life.

The table below summarizes the general effects of key substituents on the biological activity of benzenesulfonamide analogues, based on findings from related compound series.

| Substituent Group | Position | General Effect on Activity | Potential Rationale |

|---|---|---|---|

| Nitro (-NO₂) | Para on Sulfonyl Ring | Modulates activity | Strong electron-withdrawing effect, alters pKa of sulfonamide NH, potential H-bond acceptor. mdpi.com |

| Fluoro (-F) | Meta on N-Phenyl Ring | Often enhances potency | Increases lipophilicity, blocks metabolism, can act as H-bond acceptor. nih.gov |

| Chloro (-Cl) | Any | Often enhances potency | Increases hydrophobicity, can form halogen bonds. nih.gov |

| Methyl (-CH₃) | Any | Variable | Increases lipophilicity, can cause steric hindrance. nih.gov |

| Methoxy (-OCH₃) | Any | Variable | Can act as H-bond acceptor, alters electronics. nih.gov |

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. chemijournal.com Developing QSAR models for this compound derivatives can provide predictive tools to guide the design of new analogues with improved potency. nih.govbrieflands.com

The development of a 3D-QSAR model typically involves the following steps:

Dataset Preparation: A series of this compound analogues with experimentally determined biological activities is compiled. This dataset is divided into a training set to build the model and a test set to validate it. chemijournal.com

Molecular Descriptors Calculation: For each molecule, a variety of descriptors are calculated. These can include physicochemical properties (e.g., logP, molar refractivity), topological indices (describing molecular branching and connectivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). brieflands.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Genetic Algorithm-Partial Least Squares (GA-PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). brieflands.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. brieflands.com

For this compound derivatives, relevant descriptors would likely include those related to hydrophobicity, electronic properties, and steric factors. For instance, a QSAR model might reveal that higher biological activity is correlated with increased lipophilicity in one region of the molecule and the presence of an electron-withdrawing group in another.

The application of such a validated QSAR model allows for the virtual screening of large libraries of compounds and the prediction of the biological activity of newly designed, yet unsynthesized, analogues. nih.gov This in silico approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net

Principles of De Novo Design for the Generation of this compound Analogues with Enhanced Biological Potency and Selectivity

De novo design is a computational strategy used to generate novel molecular structures with desired properties, starting from scratch or from a molecular fragment. dtic.mil This approach can be applied to generate new analogues of this compound with potentially enhanced potency and selectivity. The process generally falls into two categories: ligand-based and structure-based design.

Ligand-Based De Novo Design: In the absence of a 3D structure of the biological target, this method relies on the known active ligands.

Scaffold Hopping and Fragment Linking: The this compound scaffold can be broken down into its constituent fragments (4-nitrophenyl, sulfonamide, 3,5-difluorophenyl). Computational programs can then search for alternative fragments with similar properties to replace parts of the original molecule or link fragments in novel ways to create new chemical entities. The goal is to retain the key pharmacophoric features while exploring new chemical space.

Structure-Based De Novo Design: If the 3D structure of the target protein is known, this powerful approach can be used.

Fragment Placement: Small molecular fragments are computationally placed into favorable positions within the target's binding site.

Fragment Growing/Linking: A starting fragment (e.g., the 3,5-difluorophenyl ring) is placed in the active site, and the algorithm "grows" the molecule by adding favorable atoms or functional groups based on the surrounding protein environment. Alternatively, different fragments placed in the active site can be linked together to form a complete, novel molecule.

The aim of de novo design is to create molecules that have optimal complementarity to the target's binding site, thus maximizing binding affinity (potency) and minimizing interactions with off-targets (selectivity). dtic.mil By applying these principles, novel derivatives based on the this compound core can be designed, prioritizing candidates with predicted high activity and favorable drug-like properties for synthesis and biological evaluation.

Computational Chemistry and in Silico Investigations of N 3,5 Difluorophenyl 4 Nitrobenzenesulfonamide

Molecular Docking and Molecular Dynamics Simulations of N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide with Identified Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjb.ro This method is crucial for understanding the binding mode and affinity of a potential drug. For this compound, the process would involve:

Target Identification: Identifying a relevant biological target. The nitrobenzenesulfonamide scaffold is known to interact with various enzymes, including dihydropteroate (B1496061) synthase in bacteria, carbonic anhydrases, and certain protein kinases. nih.govnih.govnih.gov

Binding Site Prediction: The three-dimensional structure of the target protein is obtained, and a specific binding pocket is identified.

Docking Simulation: The ligand is computationally placed into the binding site in various conformations. A scoring function then estimates the binding affinity (e.g., in kcal/mol), ranking the most likely binding poses. rjb.ro Studies on similar sulfonamide derivatives have used docking to explore interactions with targets like penicillin-binding proteins and BRD4 inhibitors, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex. rjb.ronih.gov

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. After an initial pose is predicted by docking, an MD simulation can assess its stability. peerj.com This technique simulates the natural movements of atoms in the complex, offering a more realistic view of the binding interactions. peerj.com For the this compound-protein complex, MD simulations would help confirm if the docked pose is stable or if the ligand shifts to a different, more stable conformation within the binding site. nih.gov

A representative table from a hypothetical docking study is shown below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 | Hydrogen Bond, Hydrophobic |

| Dihydropteroate Synthase | -9.2 | Arg257, Ser222 | Hydrogen Bond, Pi-Sulfur |

| BRAF Kinase (V600E) | -7.9 | Cys532, Trp531 | Hydrophobic, Halogen Bond |

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO) for Elucidating Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These methods provide a fundamental understanding of a molecule's structure, stability, and reactivity. nih.govnih.gov

Density Functional Theory (DFT) is a computational method used to calculate a molecule's electronic structure, optimized geometry, and vibrational frequencies. nih.govnih.gov For this compound, DFT calculations could confirm bond lengths, bond angles, and torsional angles, which could then be compared to experimental data if available. mkjc.in

Frontier Molecular Orbital (HOMO-LUMO) Analysis is a key component of these calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive and polarizable. researchgate.net

Studies on similar sulfonamides have used DFT to calculate these parameters, revealing how different substituents affect the electronic properties and potential for charge transfer within the molecule. nih.govnih.gov

The table below shows hypothetical quantum chemical parameters for the title compound.

| Parameter | Calculated Value (Hypothetical) | Implication |

| HOMO Energy | -7.2 eV | Electron-donating capability |

| LUMO Energy | -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV | Indicates high chemical stability and low reactivity |

| Dipole Moment | 5.8 Debye | Reflects the molecule's overall polarity |

Virtual Screening and Ligand-Based Drug Design Methodologies Utilizing this compound as a Template

In silico drug design methodologies can be broadly categorized as either structure-based or ligand-based.

Virtual Screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmdpi.com If this compound were part of a virtual library, it would be docked against a specific protein target, and its binding score would be compared to thousands or even millions of other compounds. nih.gov This process helps prioritize which molecules should be synthesized and tested experimentally.

Ligand-Based Drug Design is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. nih.govgardp.org If this compound were identified as a potent "hit" compound from a screening campaign, its chemical structure would be used as a template or scaffold. jubilantbiosys.com Researchers would then design new analogues by:

Pharmacophore Modeling: Identifying the essential structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) responsible for its biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models can then predict the activity of newly designed molecules before they are synthesized.

This approach has been successfully used with sulfonamide scaffolds to discover new inhibitors for various targets. acs.orguthsc.edu

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound and its Analogues

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical for its success as a drug. Predicting these properties early in the drug discovery process can save significant time and resources. nih.gov Computational models are widely used to estimate these parameters.

For this compound, in silico tools could predict:

Absorption: Parameters like intestinal absorption, Caco-2 permeability, and oral bioavailability.

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Prediction of clearance rates.

Toxicity (ADMET): Early prediction of potential toxicities, such as hepatotoxicity or cardiotoxicity.

These predictions are often based on physicochemical properties, which can be calculated from the molecule's structure. A common filter is Lipinski's Rule of Five , which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria.

A hypothetical ADME profile for the compound is presented below.

| Property / Rule | Predicted Value (Hypothetical) | Status |

| Molecular Weight (MW) | 328.25 g/mol | Compliant (< 500) |

| LogP (Lipophilicity) | 2.9 | Compliant (< 5) |

| Hydrogen Bond Donors | 1 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Compliant (≤ 10) |

| Human Intestinal Absorption | High | Favorable |

| Blood-Brain Barrier Permeant | No | Favorable (for non-CNS targets) |

| CYP2D6 Inhibitor | No | Favorable |

Cheminformatics and Machine Learning Approaches in the Study of this compound and Related Chemical Space

Cheminformatics involves the use of computational methods to analyze chemical information. In the context of this compound, cheminformatics tools could be used to:

Analyze Chemical Space: Compare the compound's structure and properties to large databases of known drugs and bioactive molecules to identify similarities and potential new activities.

Scaffold Hopping: Find new core structures (scaffolds) that could mimic the activity of the sulfonamide scaffold but with different properties.

Library Design: Design a library of related compounds for synthesis and screening by systematically modifying the difluorophenyl or nitrobenzenesulfonamide moieties.

Machine Learning (ML) has become a powerful tool in drug discovery. neuraldesigner.com ML models can be trained on large datasets of compounds with known biological activities and properties. youtube.com For sulfonamides, an ML model could be developed to:

Predict Biological Activity: A QSAR model built with machine learning could predict the anticancer or antimicrobial activity of this compound based on its structural descriptors. researchgate.netneuraldesigner.com

Optimize ADME Properties: ML models can predict ADME properties with increasing accuracy, guiding the design of analogues with more favorable pharmacokinetic profiles. nih.gov

De Novo Design: Generative ML models can design entirely new molecules that are predicted to be active against a specific target and possess drug-like properties.

These advanced computational approaches enable researchers to efficiently explore the vast chemical space around a lead compound like this compound to design more effective and safer drug candidates. nih.gov

Advanced Analytical and Spectroscopic Methodologies for N 3,5 Difluorophenyl 4 Nitrobenzenesulfonamide Research

High-Resolution Mass Spectrometry for Comprehensive Structural Elucidation and Metabolite Identification (in pre-clinical in vitro studies)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of a parent compound and the structural elucidation of its metabolites. Techniques such as time-of-flight (TOF) or Orbitrap mass analyzers provide mass accuracy in the sub-ppm (parts per million) range, enabling the confident determination of elemental compositions for the parent ion and its fragments.

In the context of pre-clinical in vitro studies, N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide would be incubated with liver microsomes or hepatocytes from various species to predict its metabolic fate. HRMS, typically coupled with liquid chromatography (LC-HRMS), is then used to separate and identify the resulting biotransformation products. The high mass accuracy allows for the differentiation between metabolites with very similar nominal masses. Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, providing key structural information.

While specific metabolic data for this compound is not widely published, the common metabolic pathways for sulfonamides and related aromatic compounds that would be investigated include:

Hydroxylation: Addition of a hydroxyl group (-OH) to one of the aromatic rings.

Reduction of the Nitro Group: Conversion of the nitro group (-NO₂) to an amino group (-NH₂).

N-dealkylation or Glucuronidation: If applicable to derivatives.

Cleavage of the Sulfonamide Bond: Though generally stable, this pathway is also considered.

The fragmentation patterns of the parent compound and the mass shifts observed in its metabolites allow researchers to pinpoint the exact site of metabolic modification, providing a comprehensive metabolic map crucial for further drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the this compound molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their chemical shifts (position on the spectrum), signal integration (relative number of protons), and multiplicity (splitting pattern). The protons on the 4-nitrophenyl ring would typically appear as two distinct doublets (an AA'BB' system), while the protons on the 3,5-difluorophenyl ring would show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The N-H proton of the sulfonamide group would appear as a singlet, which can exchange with D₂O.

¹³C NMR: The carbon NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons attached to electronegative atoms like fluorine, oxygen, and nitrogen, as well as those in the aromatic rings, will have characteristic chemical shifts.

Although specific, experimentally verified NMR data for this compound is not available in the cited literature, the expected chemical shifts can be estimated based on analogous structures. rsc.orgworldnewsnaturalsciences.comchemicalbook.comresearchgate.netmdpi.comresearchgate.net

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 4-Nitrophenyl Ring (C-H) | ~8.0-8.4 | ~125-129 |

| 4-Nitrophenyl Ring (C-S) | - | ~145 |

| 4-Nitrophenyl Ring (C-NO₂) | - | ~150 |

| 3,5-Difluorophenyl Ring (C-H) | ~6.7-7.1 | ~105-110 (doublet, JC-F) |

| 3,5-Difluorophenyl Ring (C-N) | - | ~138-142 (triplet, JC-F) |

| 3,5-Difluorophenyl Ring (C-F) | - | ~160-164 (doublet, JC-F) |

| Sulfonamide (N-H) | ~10.4 (broad singlet) | - |

This table presents illustrative data based on known shifts for similar chemical moieties.

X-ray Crystallography and Single-Crystal Diffraction for Absolute Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, researchers can calculate the electron density map of the molecule and thereby determine atomic coordinates, bond lengths, bond angles, and torsional angles with very high precision.

This technique provides an unambiguous confirmation of the compound's constitution and conformation in the solid state. It also reveals crucial information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.govnih.gov For instance, the sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O), often leading to the formation of well-defined supramolecular structures like chains or dimers in the crystal lattice. nih.govnih.govnih.govmdpi.com

While the specific crystal structure of this compound has not been publicly reported, analysis of closely related structures, such as N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide, provides insight into the expected structural parameters. nih.gov

| Parameter | Illustrative Value (from Analogous Structures) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| S-N Bond Length | ~1.64 Å |

| S=O Bond Length | ~1.43 Å |

| C-S-N-C Torsion Angle | ~60-75° |

| Dihedral Angle (between rings) | ~55-60° |

| Key Intermolecular Interaction | N-H···O (sulfonyl) Hydrogen Bond |

This table presents illustrative crystallographic data based on published results for structurally similar nitrobenzenesulfonamides. nih.gov

Advanced Spectrophotometric and Chromatographic Techniques for Purity Assessment and Quantification in Research Samples (e.g., HPLC, UV-Vis)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of research samples and quantifying the analyte. A validated HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Purity is assessed by injecting a solution of the compound and monitoring the eluent with a detector. The purity is calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing a series of standards of known concentration.

A UV-Vis spectrophotometer is the most common detector used for this purpose. Aromatic compounds with nitro groups, such as this compound, are strong chromophores and exhibit significant absorbance in the UV region (typically between 250-350 nm). nih.govup.ac.zathieme-connect.de A full UV-Vis spectrum can be recorded to determine the wavelength of maximum absorbance (λmax), which is then used for sensitive detection in HPLC analysis.

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase HPLC |

| Stationary Phase | C18, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at λmax (~270 nm) |

| Injection Volume | 10 µL |

This table outlines a typical set of HPLC-UV conditions for the analysis of aromatic sulfonamides.

Biophysical Techniques for Studying this compound Interactions with Biomolecules (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, Circular Dichroism)

To understand the mechanism of action of a compound, it is essential to study its interactions with biological macromolecules like proteins or nucleic acids. Several biophysical techniques provide quantitative data on these binding events.

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique for monitoring binding events. nih.govresearchgate.netnih.govazolifesciences.comyoutube.com One binding partner (e.g., the target protein) is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram. This allows for the determination of kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govnih.govresearchgate.neteur.nlnih.govharvard.edu In an ITC experiment, small aliquots of the compound are titrated into a sample cell containing the target biomolecule. The resulting heat change is measured, allowing for the direct determination of the binding affinity (Kₐ), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.

Circular Dichroism (CD): CD spectroscopy is used to assess conformational changes in a biomolecule upon ligand binding. Chiral biomolecules, particularly proteins with their secondary structures (α-helices and β-sheets), have characteristic CD spectra. If the binding of this compound induces a change in the protein's secondary or tertiary structure, this will be reflected as a change in its CD spectrum, providing valuable information about the binding mechanism. nih.gov

| Technique | Key Parameters Measured | Information Provided |

|---|---|---|

| Surface Plasmon Resonance (SPR) | kₐ, kₔ, Kₔ | Binding kinetics and affinity |

| Isothermal Titration Calorimetry (ITC) | Kₐ, n, ΔH, ΔS | Binding thermodynamics and stoichiometry |

| Circular Dichroism (CD) | Changes in Molar Ellipticity | Ligand-induced conformational changes |

Future Research Directions and Broader Academic Implications of N 3,5 Difluorophenyl 4 Nitrobenzenesulfonamide Research

Identification of Emerging Research Frontiers for Sulfonamide-Based Compounds, Including N-(3,f-difluorophenyl)-4-nitrobenzenesulfonamide

The field of sulfonamide-based compounds is experiencing a renaissance, moving beyond their traditional role as antimicrobial agents to become versatile scaffolds in medicinal chemistry. researchgate.netajchem-b.com Current research is focused on harnessing their potential in treating a wide array of diseases, including cancer, viral infections, and neurological disorders. frontiersrj.comscispace.comfrontiersrj.com For N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide, several key research frontiers can be identified:

Targeted Cancer Therapy: The sulfonamide moiety is a key feature in many modern anticancer drugs. researchgate.net Future research will likely explore the potential of this compound and its derivatives as inhibitors of specific kinases or other enzymes implicated in cancer progression. The presence of the difluorophenyl group could enhance binding affinity and selectivity for target proteins.

Antiviral Drug Development: Sulfonamides have shown promise as antiviral agents, and this remains a significant area of investigation. frontiersrj.com The unique electronic properties conferred by the nitro and difluoro groups in this compound could be exploited to design novel inhibitors of viral enzymes.

Neurological Disorders: There is growing interest in the application of sulfonamides for central nervous system (CNS) disorders. nih.gov Research could focus on modifying the structure of this compound to improve its ability to cross the blood-brain barrier and modulate CNS targets.

Hybrid Molecules: A prominent trend is the development of hybrid molecules that combine the sulfonamide scaffold with other pharmacologically active moieties. tandfonline.com This approach could be used to create multifunctional drugs with improved efficacy and reduced side effects.

| Emerging Research Frontier | Potential Application for this compound |

| Targeted Cancer Therapy | Development of selective kinase inhibitors. |

| Antiviral Drug Development | Design of novel inhibitors for viral enzymes. |

| Neurological Disorders | Modification for enhanced blood-brain barrier penetration and CNS activity. |

| Hybrid Molecules | Creation of multifunctional drugs with improved therapeutic profiles. |

Potential of this compound as a Molecular Probe for Investigating Specific Biological Pathways

Molecular probes are essential tools for dissecting complex biological processes. The unique structure of this compound makes it a candidate for development into a molecular probe. The N-acyl-N-aryl sulfonamide scaffold, a close structural relative, has already been utilized in the development of chemical probes for covalent modification of proteins. acs.org

The potential of this compound as a molecular probe could be realized through:

Ligand-Directed Labeling: By attaching a reactive group, this compound could be transformed into a probe that covalently labels its biological target. nih.govacs.org This would allow for the identification and characterization of the target protein.

Fluorescent Probes: The incorporation of a fluorophore into the structure of this compound could enable the visualization of its localization and interactions within living cells.

Affinity-Based Probes: Immobilizing this compound on a solid support could be used to isolate and identify its binding partners from complex biological mixtures.

Integration of this compound Research Findings into Systems Biology and Multi-Omics Studies

Systems biology aims to understand the complex interactions within biological systems by integrating data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. e-enm.orgnih.govfrontiersin.org Research findings on this compound can be integrated into these approaches to provide a more holistic understanding of its biological effects.

The integration of research on this compound into systems biology could involve:

Target Identification and Pathway Analysis: Multi-omics approaches can help identify the primary molecular targets of this compound and the biological pathways it modulates. mdpi.com

Biomarker Discovery: By analyzing the changes in the proteome or metabolome of cells treated with the compound, it may be possible to identify biomarkers that predict its efficacy or potential side effects.

Network Pharmacology: This approach can be used to construct interaction networks between the compound, its targets, and other cellular components to understand its mechanism of action at a systems level.

| Omics Platform | Potential Application in this compound Research |

| Genomics | Identifying genetic factors that influence sensitivity to the compound. |

| Transcriptomics | Analyzing changes in gene expression profiles upon treatment. |

| Proteomics | Identifying protein targets and post-translational modifications. |

| Metabolomics | Assessing the impact on cellular metabolism. |

Current Challenges and Future Opportunities in the Academic Research of this compound

While the potential of this compound is significant, several challenges need to be addressed in its academic research. Overcoming these challenges will open up new opportunities for its development and application.

Current Challenges:

Synthesis and Derivatization: Developing efficient and versatile synthetic routes for this compound and its analogs is crucial for structure-activity relationship studies. researchgate.net

Target Identification: A key challenge is the definitive identification of its biological targets, which is essential for understanding its mechanism of action.

In Vivo Studies: A lack of in vivo data currently limits the translation of in vitro findings into potential therapeutic applications. tandfonline.com

Future Opportunities:

Rational Drug Design: Computational modeling and structural biology can guide the design of more potent and selective derivatives of this compound.

Chemical Biology Approaches: The development of chemical probes based on this scaffold will provide powerful tools for biological research.

Collaborative Research: Interdisciplinary collaborations between chemists, biologists, and clinicians will be essential to fully explore the therapeutic potential of this compound.

Contribution of this compound Research to Fundamental Understandings in Chemical Synthesis and Molecular Biology

Research into this compound and related compounds contributes to fundamental knowledge in both chemical synthesis and molecular biology.

Contributions to Chemical Synthesis:

Development of New Synthetic Methods: The synthesis of this and other sulfonamides drives the development of novel and more efficient synthetic methodologies. acs.orgacs.org The classic approach involves the reaction of a sulfonyl chloride with an amine. ajchem-b.com

Understanding Reaction Mechanisms: Studying the synthesis and reactions of this compound provides insights into the reactivity of the sulfonamide functional group.

Contributions to Molecular Biology:

Elucidation of Biological Pathways: By identifying the targets and pathways affected by this compound, researchers can gain new insights into the molecular basis of diseases.

Validation of New Drug Targets: If this compound is found to act on a novel biological target, it could validate this target for future drug development efforts.

Understanding Drug Resistance: Studying how cells develop resistance to this compound could provide valuable information about the mechanisms of drug resistance in general. tandfonline.com

Q & A

Basic: What are the optimized synthetic routes for N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling 3,5-difluoroaniline with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in a polar aprotic solvent like dichloromethane or DMSO. Key variables include:

- Base selection : Triethylamine or pyridine facilitates deprotonation of the aniline, enhancing nucleophilicity.

- Temperature : Room temperature (20–25°C) minimizes side reactions like hydrolysis of the sulfonyl chloride.

- Solvent : Dichloromethane offers high solubility for intermediates, while DMSO may accelerate reaction rates.

Yield optimization (70–85%) requires strict anhydrous conditions and stoichiometric control .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and F NMR confirm substitution patterns (e.g., fluorine positions on the phenyl ring and sulfonamide linkage).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 343.02) and detects impurities.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar sulfonamides (e.g., orthorhombic Pna2 space group) .

- HPLC-PDA : Assesses purity (>95%) and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis).

Basic: How is the compound screened for initial biological activity, and what assays are recommended?

Methodological Answer:

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values.

- Enzyme Inhibition : Test against target enzymes (e.g., carbonic anhydrase or kinases) via spectrophotometric assays (e.g., stopped-flow CO hydration for CA inhibition).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values. Parallel testing on non-cancerous cells (e.g., HEK-293) ensures selectivity .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this sulfonamide?

Methodological Answer:

- Functional Group Replacement : Substitute the nitro group with amino (via reduction) or halogens to modulate electron-withdrawing effects.

- Fluorine Positioning : Compare 3,5-difluoro vs. 2,4-difluoro isomers to assess steric/electronic impacts on target binding (e.g., using molecular docking).

- Sulfonamide Linker : Replace the sulfonamide with carbamate or urea groups to alter hydrogen-bonding capacity.

SAR data should correlate with biological assays (e.g., enzyme kinetics) and computational models (DFT for charge distribution) .

Advanced: What mechanistic approaches elucidate the compound’s mode of action in enzyme inhibition?

Methodological Answer:

- Kinetic Analysis : Perform steady-state kinetics (e.g., Lineweaver-Burk plots) to identify inhibition type (competitive/uncompetitive).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and thermodynamics (ΔH, ΔS) for enzyme-ligand interactions.

- X-ray Co-crystallization : Resolve 3D structures of the compound bound to the target enzyme (e.g., carbonic anhydrase) to identify key interactions (e.g., sulfonamide-Zn coordination) .

Advanced: How can researchers resolve contradictions in reported biological efficacy across studies?

Methodological Answer:

- Standardized Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity).

- Orthogonal Validation : Confirm activity using independent methods (e.g., enzymatic assays vs. cellular viability).

- Meta-Analysis : Compare structural analogs (e.g., N-(3,5-dichlorophenyl) derivatives) to identify substituent-specific trends.

- Batch Reproducibility : Verify compound purity and stability (e.g., via accelerated stability studies under light/heat) .

Advanced: What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Profiling : Conduct degradation studies in buffers (pH 1–10) to identify labile groups (e.g., nitro reduction in acidic conditions).

- Light Sensitivity : Store solutions in amber vials and assess photodegradation via UV-Vis spectroscopy.

- Prodrug Design : Mask the sulfonamide as a tert-butyl ester (hydrolyzable in vivo) to enhance bioavailability, as seen in related sulfonamide prodrugs .

Advanced: How can computational modeling predict reactivity and regioselectivity in derivative synthesis?

Methodological Answer:

- DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G*) to predict electrophilic aromatic substitution sites (e.g., para vs. meta nitration).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates (e.g., sulfonyl chloride solvation).

- Docking Simulations : Screen virtual libraries of derivatives against target proteins (e.g., p38 MAP kinase) to prioritize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.